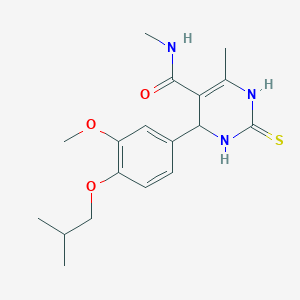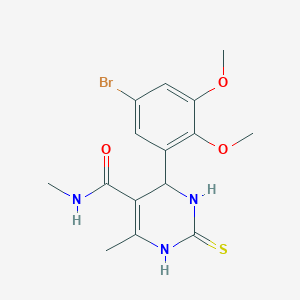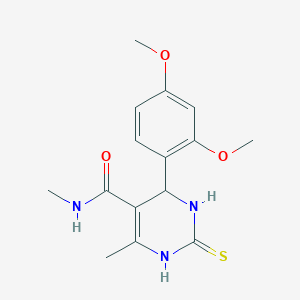![molecular formula C27H29N3OS B297720 (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies as a potential drug candidate for the treatment of a range of diseases.
作用機序
The mechanism of action of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase, cyclooxygenase, and lipoxygenase, which play a crucial role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the advantages of using (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one in lab experiments is its potent activity against various cellular pathways that are involved in the development and progression of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are several future directions for the scientific research of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one. One potential future direction is to study its efficacy in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.
In conclusion, this compound is a promising drug candidate that has shown potential in various scientific research studies for the treatment of cancer, diabetes, inflammation, and bacterial infections. Its potent activity against various cellular pathways involved in the development and progression of diseases makes it an attractive target for further scientific research.
合成法
The synthesis of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, 4-ethylbenzaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.
科学的研究の応用
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies as a potential drug candidate for the treatment of cancer, diabetes, inflammation, and bacterial infections.
特性
分子式 |
C27H29N3OS |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
(5E)-3-cyclohexyl-2-(4-ethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS/c1-3-19-13-15-21(16-14-19)28-27-30(22-9-5-4-6-10-22)26(31)25(32-27)17-20-18-29(2)24-12-8-7-11-23(20)24/h7-8,11-18,22H,3-6,9-10H2,1-2H3/b25-17+,28-27? |
InChIキー |
SQKWGNBLDPPRJC-UYJNXHFOSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
正規SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)





![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
